molecular formula C29H38N6O6 B4952789 3-[2-HYDROXY-3-(PHENYLAMINO)PROPYL]-1-({3-[2-HYDROXY-3-(PHENYLAMINO)PROPYL]-5,5-DIMETHYL-2,4-DIOXOIMIDAZOLIDIN-1-YL}METHYL)-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE

3-[2-HYDROXY-3-(PHENYLAMINO)PROPYL]-1-({3-[2-HYDROXY-3-(PHENYLAMINO)PROPYL]-5,5-DIMETHYL-2,4-DIOXOIMIDAZOLIDIN-1-YL}METHYL)-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE

Cat. No.: B4952789
M. Wt: 566.6 g/mol
InChI Key: ARBNOTHFMBZDLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-HYDROXY-3-(PHENYLAMINO)PROPYL]-1-({3-[2-HYDROXY-3-(PHENYLAMINO)PROPYL]-5,5-DIMETHYL-2,4-DIOXOIMIDAZOLIDIN-1-YL}METHYL)-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including hydroxyl, phenylamino, and imidazolidine-dione groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-HYDROXY-3-(PHENYLAMINO)PROPYL]-1-({3-[2-HYDROXY-3-(PHENYLAMINO)PROPYL]-5,5-DIMETHYL-2,4-DIOXOIMIDAZOLIDIN-1-YL}METHYL)-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. The initial step often includes the formation of the imidazolidine-dione core, followed by the introduction of the phenylamino and hydroxyl groups through nucleophilic substitution and reduction reactions. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to maintain consistency and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-HYDROXY-3-(PHENYLAMINO)PROPYL]-1-({3-[2-HYDROXY-3-(PHENYLAMINO)PROPYL]-5,5-DIMETHYL-2,4-DIOXOIMIDAZOLIDIN-1-YL}METHYL)-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The imidazolidine-dione core can be reduced to form more reactive intermediates.

    Substitution: The phenylamino groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reactions typically occur under controlled temperatures and in the presence of suitable solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-[2-HYDROXY-3-(PHENYLAMINO)PROPYL]-1-({3-[2-HYDROXY-3-(PHENYLAMINO)PROPYL]-5,5-DIMETHYL-2,4-DIOXOIMIDAZOLIDIN-1-YL}METHYL)-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug design.

    Medicine: Potential therapeutic applications include its use as a precursor for developing pharmaceuticals targeting specific diseases.

    Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 3-[2-HYDROXY-3-(PHENYLAMINO)PROPYL]-1-({3-[2-HYDROXY-3-(PHENYLAMINO)PROPYL]-5,5-DIMETHYL-2,4-DIOXOIMIDAZOLIDIN-1-YL}METHYL)-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE exerts its effects involves its interaction with specific molecular targets. The hydroxyl and phenylamino groups can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. The imidazolidine-dione core may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Properties

IUPAC Name

3-(3-anilino-2-hydroxypropyl)-1-[[3-(3-anilino-2-hydroxypropyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]methyl]-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N6O6/c1-28(2)24(38)32(17-22(36)15-30-20-11-7-5-8-12-20)26(40)34(28)19-35-27(41)33(25(39)29(35,3)4)18-23(37)16-31-21-13-9-6-10-14-21/h5-14,22-23,30-31,36-37H,15-19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBNOTHFMBZDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1CN2C(=O)N(C(=O)C2(C)C)CC(CNC3=CC=CC=C3)O)CC(CNC4=CC=CC=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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